molecular formula C9H8BF3KN B13475590 Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Katalognummer: B13475590
Molekulargewicht: 237.07 g/mol
InChI-Schlüssel: CITASEMYISZNQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and versatile applications. This compound consists of a potassium cation and a complex anion, where a boron atom is bonded to three fluorine atoms and a carbon group with a cyano group attached to the phenyl ring. The presence of the electron-withdrawing cyano group enhances the reactivity of the phenyl ring, making it a valuable reagent in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-cyano-1-phenylethyl)trifluoroboranuide typically involves the reaction of 2-cyano-1-phenylethylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt . The general reaction scheme is as follows:

2-cyano-1-phenylethylboronic acid+KHF2Potassium (2-cyano-1-phenylethyl)trifluoroboranuide\text{2-cyano-1-phenylethylboronic acid} + \text{KHF}_2 \rightarrow \text{this compound} 2-cyano-1-phenylethylboronic acid+KHF2​→Potassium (2-cyano-1-phenylethyl)trifluoroboranuide

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism by which potassium (2-cyano-1-phenylethyl)trifluoroboranuide exerts its effects involves the activation of the phenyl ring by the electron-withdrawing cyano group. This activation enhances the nucleophilicity of the phenyl ring, allowing it to participate in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium (2-cyano-1-phenylethyl)trifluoroboranuide is unique due to the presence of the phenylethyl group, which provides distinct reactivity and stability compared to other similar compounds. The electron-withdrawing cyano group further enhances its nucleophilicity, making it a valuable reagent in various chemical reactions .

Eigenschaften

Molekularformel

C9H8BF3KN

Molekulargewicht

237.07 g/mol

IUPAC-Name

potassium;(2-cyano-1-phenylethyl)-trifluoroboranuide

InChI

InChI=1S/C9H8BF3N.K/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8;/h1-5,9H,6H2;/q-1;+1

InChI-Schlüssel

CITASEMYISZNQI-UHFFFAOYSA-N

Kanonische SMILES

[B-](C(CC#N)C1=CC=CC=C1)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.